6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Description
6-(4-Bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted at position 6 with a 4-bromobenzenesulfonyl group and at position 3 with a carboxamide moiety linked to a 4-ethoxyphenyl ring.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-2-27-17-8-6-16(7-9-17)23-20(24)14-3-12-19(22-13-14)28(25,26)18-10-4-15(21)5-11-18/h3-13H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBILKTGWRUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a pyridine derivative, the core structure is often synthesized through a series of condensation reactions.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyridine core using 4-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethoxyphenyl Group: The final step includes the amidation reaction where 4-ethoxyaniline is reacted with the sulfonylated pyridine intermediate to form the desired carboxamide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The following table summarizes structural distinctions between the target compound and two analogs:
*Calculated based on molecular formulas.
Sulfonyl vs. Thioxo Groups
The target compound’s benzenesulfonyl group (electron-withdrawing) at position 6 contrasts with the thioxo group in the analog from . Sulfonyl groups typically improve aqueous solubility compared to thioxo, which may form disulfide bonds or exhibit redox activity .
Ethoxy vs. Chlorodifluoromethoxy Substituents
Heterocyclic Additions
The compound’s pyrazole and pyrrolidine rings suggest enhanced hydrogen-bonding capacity, which could improve selectivity for enzymes with polar active sites. In contrast, the target compound lacks such motifs, possibly favoring broader interaction profiles.
Biological Activity
Overview
6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of sulfonyl-containing pyridine carboxamides and has been studied for its interactions with various biological targets.
Chemical Structure and Synthesis
The compound's structure features a pyridine core substituted with a bromobenzenesulfonyl group and an ethoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridine Core : Starting with a pyridine derivative, the core is synthesized through condensation reactions.
- Introduction of the Bromobenzenesulfonyl Group : This is accomplished via sulfonylation using 4-bromobenzenesulfonyl chloride.
- Attachment of the Ethoxyphenyl Group : The final step involves amidation with 4-ethoxyaniline to yield the carboxamide.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and carboxamide groups can engage in hydrogen bonding and other interactions, potentially modulating enzyme activities or receptor functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific pathways involved in cancer progression.
- Antimicrobial Effects : The compound has shown potential against various microbial strains, indicating its utility in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation | , |
| Antimicrobial | Effective against certain microbes | , |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies
- Anticancer Study : A study investigated the effect of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the downregulation of cyclin D1, a key regulator of the cell cycle .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What are the recommended synthetic routes for 6-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide?
The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and purification. Key steps include:
- Sulfonylation : Reacting pyridine-3-carboxylic acid derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Amide Coupling : Using coupling agents like HATU or EDCI with DMAP to attach the 4-ethoxyaniline moiety.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization requires strict temperature control (0–25°C) and inert atmospheres to prevent side reactions .
Q. How can the structural identity of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is recommended:
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine the crystal structure. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury software .
- Spectroscopy : Compare H/C NMR shifts with computational predictions (e.g., DFT calculations). IR spectroscopy confirms functional groups (e.g., sulfonyl S=O at ~1350 cm) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using cyclodextrin-based formulations.
- Stability : Stable at room temperature in dry, dark conditions. Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Enzyme Inhibition : Use kinase inhibition assays (e.g., Met kinase) with ATP-Glo or fluorescence polarization. IC values can be determined via dose-response curves.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess anti-proliferative effects. Include positive controls like BMS-777607 .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding mode to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Met kinase). Validate with co-crystallized ligand data from PDB entries (e.g., 3LQ8).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA calculations). Focus on key residues like Met1160 and Tyr1230 .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Rietveld Refinement : Use TOPAS-Academic to refine powder XRD data and identify polymorphic impurities.
- Statistical Analysis : Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify discrepancies .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace the 4-ethoxyphenyl group with fluorinated analogs (e.g., 4-trifluoromethoxyphenyl) to enhance metabolic stability.
- Functional Group Additions : Introduce a piperazine moiety at the pyridine ring to improve solubility and kinase selectivity. Validate via logP measurements and kinase panel screening .
Q. What advanced techniques optimize synthetic yield and scalability?
- Flow Chemistry : Use microreactors for sulfonylation steps to improve heat transfer and reduce reaction times.
- High-Throughput Screening (HTS) : Test 100+ solvent/base combinations (e.g., DMF/DBU vs. THF/KCO) using automated liquid handlers.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize intermediates .
Q. How can proteomics identify off-target effects in cellular models?
- Affinity Purification Mass Spectrometry (AP-MS) : Immobilize the compound on sepharose beads and identify binding proteins in lysates from HepG2 cells.
- Phosphoproteomics : Use TiO enrichment and LC-MS/MS to map kinase signaling perturbations. Compare with known inhibitors like orélabrutinib .
Q. What crystallographic data validation protocols ensure reproducibility?
- Twinned Data Analysis : Use CELL_NOW and TWINLAW in SHELXTL to detect and refine twinned crystals.
- Cross-Platform Validation : Compare refinement statistics (R, R) between SHELXL and Phenix.
- Deposition Standards : Adopt IUCr guidelines for CIF file submission, including PLATON alerts for missing symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
